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Compound Name: L-Tyrosine-4-13C

Cat. No.: B3066422 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Tyrosine, a non-essential amino acid, is a fundamental building block for

proteins and a precursor to several key biomolecules, including neurotransmitters and

hormones. The site-specific isotopic labeling of L-Tyrosine with 13C at the C4 position (the

phenolic carbon) creates a powerful tool for nuclear magnetic resonance (NMR) spectroscopy.

L-Tyrosine-4-13C serves as a precise probe for elucidating molecular structure, monitoring

metabolic pathways, and investigating protein dynamics and interactions. The 13C label

provides a distinct NMR signal that can be tracked in complex biological systems, offering

insights that are inaccessible with unlabeled molecules.[1][2][3] This document provides

detailed application notes and experimental protocols for the NMR analysis of L-Tyrosine-4-
13C.

Data Presentation: NMR Chemical Shifts
The chemical shifts of L-Tyrosine are sensitive to the solvent, pH, and temperature. The

following table summarizes typical 1H and 13C NMR chemical shifts in an aqueous solution at

neutral pH. The key feature of L-Tyrosine-4-13C is the prominent signal from the labeled C4

carbon.

Table 1: 1H and 13C NMR Chemical Shifts for L-Tyrosine in D₂O (pH ~7.0)
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Atom Position
1H Chemical Shift
(ppm)

13C Chemical Shift
(ppm)

Notes

C1 (C=O) - ~177.1
Carboxyl carbon,

typically broad.

C2 (Cα) ~3.93 ~59.0

Alpha-carbon,

attached to the amino

group.

C3 (Cβ) ~3.05 (dd) ~38.4

Beta-carbon,

diastereotopic

protons.

C4 (Cγ) - ~157.8

13C-labeled position.

Quaternary aromatic

carbon attached to the

hydroxyl group.

Expected to be the

most intense signal in

a 13C spectrum of the

labeled compound.[4]

[5]

C5, C9 (Cδ) ~7.18 (d) ~133.5

Aromatic carbons

ortho to the Cγ-Cβ

bond.

C6, C8 (Cε) ~6.89 (d) ~118.6

Aromatic carbons

meta to the Cγ-Cβ

bond.

C7 (Cζ) - ~128.5

Quaternary aromatic

carbon attached to the

hydroxyl group.

Data compiled from PubChem and the Human Metabolome Database.[6][7] Chemical shifts are

referenced to DSS at 0.00 ppm. Actual values may vary based on experimental conditions.
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Experimental Protocols
Protocol 1: NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.[8]

Materials:

L-Tyrosine-4-13C

Deuterium oxide (D₂O, 99.9%)

Internal standard (e.g., DSS or TSP)

Deuterated buffer components (e.g., Na₂HPO₄, NaH₂PO₄ for phosphate buffer) if pH control

is needed

High-quality 5 mm NMR tubes

Vortex mixer

pH meter with a micro-probe

Methodology:

Weighing: Accurately weigh 5-10 mg of L-Tyrosine-4-13C for a typical high-field NMR

spectrometer. For 13C-detect experiments, a higher concentration (20-50 mg) is beneficial.

[9]

Dissolution: Prepare the sample in a clean, dry vial. Add approximately 0.6 mL of D₂O. L-

Tyrosine has limited water solubility (~0.45 g/L at 25°C), so gentle warming or sonication

may be required to fully dissolve the sample.[6]

pH Adjustment: The chemical shifts of the α-amino and carboxyl groups are highly pH-

dependent. Adjust the pH to the desired value (e.g., 7.0) by adding microliter amounts of

dilute NaOD or DCl in D₂O. Use a calibrated pH meter.

Internal Standard: Add an internal standard for chemical shift referencing. For aqueous

samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP is recommended.[9]
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Transfer: Carefully transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.

Avoid introducing any solid particulates.

Labeling: Label the NMR tube clearly with the sample identity.

Protocol 2: 1D 1H and 13C NMR Acquisition
Purpose: To confirm the structural integrity and purity of the compound and to directly observe

the 13C-labeled carbon.

Instrument: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

Software: TopSpin, VnmrJ, or equivalent.

Methodology for 1D 1H NMR:

Insert the sample into the spectrometer and perform standard lock and shim procedures.

Acquisition Parameters:

Pulse Sequence:zgpr (with water presaturation)

Spectral Width (SW): ~12 ppm

Number of Scans (NS): 16-64

Relaxation Delay (D1): 2 seconds

Acquisition Time (AQ): ~3 seconds

Process the FID with an exponential window function (line broadening of 0.3 Hz), Fourier

transform, and phase correct the spectrum. Reference the spectrum to the DSS signal at

0.00 ppm.

Methodology for 1D 13C{1H} NMR (Proton Decoupled):

Use the same locked and shimmed sample.

Acquisition Parameters:
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Pulse Sequence:zgpg30 (or similar with power gating for decoupling)

Spectral Width (SW): ~200 ppm

Number of Scans (NS): 1024 or more (as 13C is less sensitive, though the labeled site will

be strong).

Relaxation Delay (D1): 2-5 seconds

Acquisition Time (AQ): ~1 second

Process the FID with an exponential window function (line broadening of 1-2 Hz). The signal

for C4 should be a sharp, intense singlet around 158 ppm.

Protocol 3: 2D Heteronuclear NMR (HSQC and HMBC)
Purpose: To assign carbon signals and definitively confirm the location of the 13C label through

one-bond and multiple-bond correlations.

Methodology for 2D 1H-13C HSQC:

Setup: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

Parameters:

Spectral Width (F2 - 1H): ~12 ppm

Spectral Width (F1 - 13C): ~160 ppm (centered on the aliphatic and aromatic region)

Number of Increments (F1): 256-512

Number of Scans (NS): 4-16 per increment

1J(CH) Coupling Constant: Set to an average of 145 Hz.

Analysis: The HSQC spectrum will show correlations for all protonated carbons (Cα, Cβ, Cδ,

Cε). Crucially, no cross-peak will be observed for the labeled C4, as it has no directly

attached protons.
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Methodology for 2D 1H-13C HMBC:

Setup: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).[10]

Parameters:

Spectral Widths: Similar to HSQC.

Number of Increments (F1): 256-512

Number of Scans (NS): 8-32 per increment

Long-Range Coupling Delay: Optimized for nJ(CH) of 8-10 Hz. This is crucial for observing

2- and 3-bond correlations.

Analysis: This is the key experiment for confirming the label position. Expect to see the

following correlations to the 13C signal at ~158 ppm:

A 3-bond correlation from the protons on C5/C9 (Hδ).

A 2-bond correlation from the protons on C6/C8 (Hε). The presence of these correlations

provides unambiguous evidence that the 13C label is at the C4 position.
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Experimental Workflow for L-Tyrosine-4-13C NMR Analysis

Sample Preparation
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(Assign Protonated Carbons)

Data Processing
& Spectral Analysis

Click to download full resolution via product page

Caption: A flowchart of the standard NMR experimental workflow.

Caption: Diagram of expected long-range HMBC correlations to C4.
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Application in Metabolic Tracing
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Caption: Use of L-Tyrosine-4-13C as a metabolic tracer.

Application Notes
Unambiguous Confirmation of Isotopic Labeling
The primary application for these NMR techniques is the verification of the synthesis of L-
Tyrosine-4-13C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b3066422?utm_src=pdf-body-img
https://www.benchchem.com/product/b3066422?utm_src=pdf-body
https://www.benchchem.com/product/b3066422?utm_src=pdf-body
https://www.benchchem.com/product/b3066422?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3066422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1D 13C NMR: The proton-decoupled 13C spectrum provides the most direct evidence. A

single, highly intense signal should be observed in the aromatic region (~158 ppm),

corresponding to the enriched C4 carbon.[4][5] The intensity of this peak will be significantly

greater than the other carbon signals at natural abundance.

2D HMBC NMR: This experiment provides definitive proof of the label's position. The

observation of correlations from the aromatic protons Hδ (3 bonds away) and Hε (2 bonds

away) to the intense C4 signal confirms its connectivity within the phenyl ring, ruling out

labeling at any other position.[10][11]

Metabolic Flux and Tracer Studies
L-Tyrosine-4-13C is an excellent tracer for monitoring metabolic pathways in vitro and in vivo.

[1][12]

Protein Synthesis: By providing L-Tyrosine-4-13C as the sole tyrosine source in cell-free

protein synthesis or cell culture media, the labeled amino acid is incorporated directly into

newly synthesized proteins.[13][14]

Detection: The presence and intensity of the 13C-labeled tyrosine signal in the NMR

spectrum of the purified protein can be used to quantify its incorporation and study protein

structure. The distinct chemical shift of C4 makes it an ideal spectroscopic probe, even in

large biomolecules.

Probing Protein Structure and Environment
When incorporated into a protein, the chemical shift of the C4 carbon is sensitive to its local

microenvironment. This sensitivity can be exploited to study:

Protein Folding: Changes in the C4 chemical shift can indicate alterations in the local

structure around the tyrosine residue as a protein folds.

Ligand Binding: The binding of a drug or other molecule near the tyrosine residue can

perturb the electronic environment, leading to a measurable change in the C4 chemical shift.

Protonation State: The C4 chemical shift is highly sensitive to the protonation state of the

phenolic hydroxyl group. Solid-state NMR studies have used [4'-13C]Tyr to demonstrate that
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tyrosine residues in bacteriorhodopsin remain protonated over a wide pH range.[5] This

makes it a valuable tool for studying enzyme mechanisms and pH-dependent conformational

changes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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